Methyl 5-{[(4-bromophenyl)sulfonyl](phenylcarbonyl)amino}-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-{(4-bromophenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a molecular formula of C₁₇H₁₄BrNO₅S . This compound is notable for its unique structure, which includes a benzofuran ring, a bromophenyl group, and a sulfonyl group. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Methyl 5-{(4-bromophenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 2-methyl-1-benzofuran-3-carboxylic acid in the presence of a base, followed by the addition of phenyl isocyanate . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the benzofuran ring allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Scientific Research Applications
Methyl 5-{(4-bromophenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-{(4-bromophenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins involved in inflammation and pain pathways .
Comparison with Similar Compounds
Similar compounds include:
- Methyl 5-{(4-chlorophenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-{(4-fluorophenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (bromine, chlorine, fluorine) can influence their chemical reactivity and biological activity, making Methyl 5-{(4-bromophenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate unique in its properties .
Properties
Molecular Formula |
C24H18BrNO6S |
---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
methyl 5-[benzoyl-(4-bromophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H18BrNO6S/c1-15-22(24(28)31-2)20-14-18(10-13-21(20)32-15)26(23(27)16-6-4-3-5-7-16)33(29,30)19-11-8-17(25)9-12-19/h3-14H,1-2H3 |
InChI Key |
VWTHNARYDRSXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)OC |
Origin of Product |
United States |
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